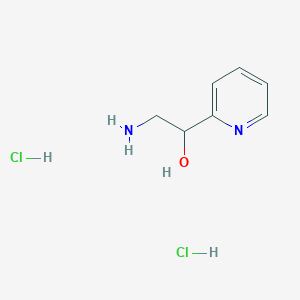

2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride

説明

特性

IUPAC Name |

2-amino-1-pyridin-2-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-5-7(10)6-3-1-2-4-9-6;;/h1-4,7,10H,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMBKRHVAWXTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695933 | |

| Record name | 2-Amino-1-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90345-24-7 | |

| Record name | 2-Amino-1-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(pyridin-2-yl)ethan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The most established method for preparing 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride involves a multi-step synthesis starting from 2-pyridinecarboxaldehyde:

Step 1: Formation of 2-pyridinecarboxaldehyde methanol condensate

2-pyridinecarboxaldehyde is reacted with ammonia in methanol. This condensation produces an intermediate imine or related species.Step 2: Reduction to 2-Amino-1-(pyridin-2-yl)ethanol

The intermediate is then reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride, to yield the amino-alcohol compound.Step 3: Formation of the dihydrochloride salt

The free base 2-Amino-1-(pyridin-2-yl)ethanol is treated with hydrochloric acid to afford the dihydrochloride salt, which enhances solubility and stability.

This synthetic pathway is summarized in the following table:

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 2-pyridinecarboxaldehyde + NH3 in MeOH | 2-pyridinecarboxaldehyde methanol condensate | Condensation reaction |

| 2 | Reduction (NaBH4 or LiAlH4) | 2-Amino-1-(pyridin-2-yl)ethanol | Mild reducing conditions |

| 3 | Treatment with HCl | This compound | Salt formation for stability |

Industrial scale production follows similar steps but incorporates continuous flow reactors and optimized crystallization/recrystallization techniques to maximize yield and purity.

Alternative and Related Synthetic Approaches

While the above method is classical, patent literature and research articles suggest alternative approaches for related 2-aminopyridine derivatives that may be adapted for this compound:

Hydrazine substitution and catalytic hydrogenation

A method involves substituting fluorine atoms on pyridine rings with hydrazine monohydrate, followed by catalytic hydrogenation using Raney nickel catalyst in alcohol solvents (methanol, ethanol, etc.) under mild temperatures (10–35°C) for 10–30 hours. This approach aims at mild, efficient synthesis with high purity, avoiding harsh conditions.Use of alkyl alcohol solvents and controlled temperature

The choice of solvent (C1–C4 alkyl alcohols) and precise temperature control enhances reaction efficiency and product purity. The Raney nickel catalyst amount is optimized between 2 to 15 equivalents relative to the substrate.

Though these methods are described for 2-aminopyridine derivatives broadly, their principles may be applicable or adaptable to the synthesis of 2-Amino-1-(pyridin-2-yl)ethanol or its derivatives.

Data Table: Key Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose | Typical Parameters |

|---|---|---|---|

| Condensation | 2-pyridinecarboxaldehyde, NH3, methanol | Imine formation | Room temperature, several hours |

| Reduction | Sodium borohydride or lithium aluminum hydride | Reduction to amino-alcohol | 0–25°C, methanol or ethanol solvent |

| Salt formation | Hydrochloric acid | Formation of dihydrochloride salt | Room temperature, aqueous solution |

| Catalytic hydrogenation (alternative) | Raney nickel, H2 gas, C1–C4 alcohol solvent | Reduction of hydrazine intermediates | 10–35°C, 10–30 hours |

Research Findings on Preparation Efficiency

- Yield and Purity : The classical reduction method yields high purity 2-Amino-1-(pyridin-2-yl)ethanol, which upon acid treatment forms a stable dihydrochloride salt with excellent solubility in water.

- Industrial Optimization : Continuous flow reactors and crystallization techniques improve scalability and reproducibility, reducing impurities.

- Mild Conditions : The hydrazine substitution and catalytic hydrogenation method reported in patents provide a milder alternative to high-temperature, high-pressure amination, improving product purity and safety.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical condensation + reduction + salt formation | Straightforward, well-established | High purity, scalable | Requires careful control of reduction step |

| Hydrazine substitution + catalytic hydrogenation (patent method) | Mild conditions, Raney nickel catalyst | High purity, mild reaction conditions | More complex multi-step process |

| Industrial continuous flow synthesis | Optimized for scale and purity | Efficient, reproducible | Requires specialized equipment |

科学的研究の応用

2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride is an organic compound with the molecular formula C7H12Cl2N2O. It is a light yellow solid that is soluble in water and is known for its applications in scientific research because of its unique chemical properties.

Preparation Methods

This compound is typically synthesized by reacting 2-pyridinecarboxaldehyde with ammonia in methanol to form 2-pyridinecarboxaldehyde methanol condensate. This intermediate is then reduced to 2-Amino-1-(pyridin-2-yl)ethanol, which is subsequently reacted with hydrochloric acid to form the dihydrochloride salt. Industrial production methods follow similar synthetic routes but on a larger scale, using optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and recrystallization.

Types of Reactions

this compound can undergo several types of reactions:

- Oxidation: Oxidation reactions are carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. Major products of oxidation are pyridine-2-carboxylic acid derivatives.

- Reduction: Reduction reactions use reducing agents such as sodium borohydride or lithium aluminum hydride. The major product of reduction is 2-Amino-1-(pyridin-2-yl)ethanol.

- Substitution: Substitution reactions, particularly nucleophilic substitution, can occur, where the amino or hydroxyl groups are replaced by other functional groups. Alkyl halides or acyl chlorides in the presence of a base like pyridine are common reagents for substitution. The result is various substituted pyridine derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its versatile chemical properties.

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: It is used in studying enzyme mechanisms and as a ligand in coordination chemistry.

- Medicine: It is explored as a potential therapeutic agent due to its bioactive properties.

- Industry: It finds application in the production of pharmaceuticals and agrochemicals.

This compound has diverse biological activities, particularly in pharmacology. Research indicates that this compound interacts significantly with neurotransmitter systems, particularly those related to GABA, which is crucial for its potential sedative effects, making it a candidate for the development of sedative-hypnotic medications. Studies on animal models have demonstrated that administration of this compound resulted in significant sedation compared to control groups, with a dose-dependent relationship.

The compound has exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL, suggesting potential applications in treating infections caused by resistant bacterial strains. In vitro studies have also explored the anticancer properties of this compound, finding that it inhibits the proliferation of certain cancer cell lines, indicating its potential as a lead compound for cancer therapeutics.

作用機序

The mechanism of action of 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Chemical Identity :

Structural Features :

- Comprises a pyridin-2-yl ring linked to an ethanolamine backbone, with two hydrochloride counterions .

- The stereochemistry (R/S enantiomers) is critical for pharmacological activity; enantiopure forms are commercially available (e.g., 1269652-00-7 for the S-enantiomer) .

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between this compound and related compounds:

Key Comparative Analysis:

Functional Group Variations: Pyridine Position: The substitution position (2-, 3-, or 4-pyridyl) significantly impacts molecular interactions. Backbone Modifications: Replacing the ethanol group with a ketone (as in 93103-00-5) reduces polarity and alters metabolic stability .

Enantiomeric Differences: The (S)-enantiomer of this compound (CAS 1269652-00-7) may show higher receptor selectivity compared to the racemic mixture .

Physicochemical Properties: Solubility: The dihydrochloride salt form improves aqueous solubility compared to freebase analogs (e.g., 2-Amino-2-(pyridin-2-yl)ethanol, Similarity: 0.98 ).

Research Findings and Data Trends

- Synthetic Accessibility : The target compound is synthesized via reductive amination of pyridine-2-carbaldehyde, followed by HCl salt formation .

- Purity Standards : Commercial samples are typically >95% pure, meeting ISO/IEC 17025 guidelines for pharmaceutical intermediates .

- Biological Activity : Pyridin-2-yl derivatives demonstrate higher affinity for nicotinic acetylcholine receptors compared to phenyl or pyrrolidinyl analogs .

生物活性

2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound, characterized by its pyridine ring and amino-alcohol functional groups, has potential applications in drug development due to its interactions with various biological targets.

The molecular formula of this compound is . The dihydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological studies and therapeutic applications.

Pharmacological Effects

Research indicates that this compound interacts significantly with neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA). This interaction is crucial for its potential sedative effects, making it a candidate for the development of sedative-hypnotic medications similar to zopiclone.

Table 1: Biological Activities of this compound

The mechanism of action involves binding to specific receptors and enzymes, modulating their activity. For example, the interaction with GABA receptors suggests a mechanism that enhances inhibitory neurotransmission, contributing to its sedative properties. Additionally, studies have shown that the compound may affect various signaling pathways, potentially leading to therapeutic effects in conditions like anxiety and insomnia .

Study on Sedative Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant sedation compared to control groups. The results indicated a dose-dependent relationship, supporting its potential use as a sedative agent.

Antimicrobial Activity Investigation

Another research effort evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Properties

In vitro studies have also explored the anticancer properties of this compound. It was found to inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves reductive amination of pyridine-2-carbaldehyde derivatives with ethanolamine, followed by hydrochlorination. Key steps include:

- Reduction : Use sodium borohydride or catalytic hydrogenation under inert atmospheres to reduce intermediates.

- Acidification : Treat with concentrated HCl to form the dihydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures enhances purity .

- Optimization : Adjust stoichiometry of reducing agents (e.g., excess NaBH4 for incomplete reductions) and monitor pH during acidification to avoid over-protonation .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the pyridine ring protons (δ 7.5–8.5 ppm) and ethanolamine backbone (δ 3.0–4.0 ppm for CH groups) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity against USP-grade reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak [M+H] at m/z corresponding to CHNO·2HCl .

Q. How should the compound be stored to maintain stability, and what analytical techniques assess its degradation?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the hydrochloride salt .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect impurities like dehydrochlorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound using SHELX programs?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to minimize twinning artifacts common in hydrochloride salts .

- Refinement : In SHELXL, apply TWIN/BASF commands to model twinned data and constrain isotropic displacement parameters for chloride ions. Validate with R < 5% .

- Contradictions : If residual electron density persists near the pyridine ring, test alternative protonation states (e.g., monohydrochloride vs. dihydrochloride) via DFT-based charge density analysis .

Q. What computational modeling approaches are suitable for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to pyridine-recognizing receptors (e.g., nicotinic acetylcholine receptors). Parameterize partial charges using Gaussian09 at the B3LYP/6-31G* level .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of hydrogen bonds between the ethanolamine moiety and active-site residues .

Q. How can researchers address inconsistencies in pharmacological activity data across different assay systems?

- Methodological Answer :

- Assay Design : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 150 mM NaCl) to minimize variability.

- Control Experiments : Include reference agonists/antagonists (e.g., nicotine for receptor-binding assays) to validate assay sensitivity .

- Data Normalization : Use Z-factor analysis to distinguish true activity from background noise in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。